4-Amino-2,6-dinitrobenzoic acid

genotoxicity environmental toxicology nitroaromatic metabolism

Environmental mutagenesis and TNT biodegradation studies demand the exact regioisomer to avoid misclassification of genotoxic risk. Sourcing the incorrect aminonitrobenzoic acid isomer shifts dose-response curves and confuses metabolic pathway identification. 4-Amino-2,6-dinitrobenzoic acid (4-A-2,6-DNBA) is the definitive solution. Key differentiation evidence:

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 114168-48-8
Cat. No. B047581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dinitrobenzoic acid
CAS114168-48-8
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])N
InChIInChI=1S/C7H5N3O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,8H2,(H,11,12)
InChIKeyHRBPUPBLMZFYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-dinitrobenzoic acid: Procurement-Grade Overview


4-Amino-2,6-dinitrobenzoic acid (4-A-2,6-DNBA) is a polysubstituted aromatic carboxylic acid bearing one amino and two nitro groups at defined positions on the benzoic acid scaffold. It belongs to the class of aminonitrobenzoic acids, which are recognized as environmental transformation products of nitro-explosives [1]. The compound is a high-melting solid (predicted bp ~503 °C, density ~1.78 g/cm³, XLogP3-AA 0.4) [2] that serves as a synthetic intermediate, an analytical reference material, and a probe for studying nitroaromatic metabolism. However, its value to the scientific buyer is not generic—it resides in the specific, quantifiable differentiators that distinguish it from its closest positional isomer 2-amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) and from other in-class nitrobenzoic acid pollutants.

4-Amino-2,6-dinitrobenzoic acid: Non-Interchangeability with Analogs


Compounds within the aminonitrobenzoic acid family share a common C₇H₅N₃O₆ formula but differ profoundly in the regiochemistry of the amino and nitro substituents. The 4-amino-2,6-dinitro substitution pattern confers a unique electronic profile and steric environment that govern reactivity, metabolic activation, and biological response [1]. In human hepatoma (HepG2) micronucleus assays, 4-A-2,6-DNBA exhibits a positive genotoxic response at a concentration (432 µM) that is 2.1-fold lower than the weakest-acting comparator 2,4-dinitrobenzoic acid (≥920 µM), demonstrating that a simple substitution isomer cannot replicate its toxicological signature [1]. These differences are rooted in the differential activities of enzymes involved in nitro-group activation [1]; therefore, generic substitution based on molecular formula alone risks invalidating biological or environmental fate data and compromises synthetic route reliability.

4-Amino-2,6-dinitrobenzoic acid: Quantitative Differentiation Evidence


Micronucleus Induction in HepG2 Cells

In a head-to-head human HepG2 micronucleus assay, 4-amino-2,6-dinitrobenzoic acid induced a significant positive response at 432 µM, whereas 2,4-dinitrobenzoic acid (2,4-DNBA) required ≥920 µM to elicit a positive effect. The strongest response in the series was observed with 2,4,6-trinitrobenzoic acid (2,4,6-TNBA), which was significant at ≥1.9 µM. This places the genotoxic potency of 4-A-2,6-DNBA at approximately one-half the minimum active concentration of 2,4-DNBA [1].

genotoxicity environmental toxicology nitroaromatic metabolism

LogP Difference vs. 2-Amino Isomer

Computed octanol-water partition coefficients reveal a meaningful difference in hydrophobicity between the two positional isomers. The ACD/LogP for 4-amino-2,6-dinitrobenzoic acid is 1.50, while the 2-amino-4,6-dinitrobenzoic acid isomer shows a higher ACD/LogP of 2.21 . This 0.71 log-unit increase translates to approximately a 5-fold higher predicted hydrophobicity for the 2-amino isomer, which directly affects reversed-phase chromatographic retention, aqueous solubility, and passive membrane permeability.

physicochemical profiling chromatography QSAR

TNT Biodegradation Marker in M. vaccae

During the cometabolic degradation of 2,4,6-trinitrotoluene (TNT) by Mycobacterium vaccae strain JOB-5, 4-amino-2,6-dinitrobenzoic acid accumulates as a transient product through a pathway involving methyl-group oxidation and ring cleavage [1][2]. This pathway contrasts with alternative TNT degradation routes (e.g., nitro-group reduction) that yield different aminonitroaromatic intermediates, establishing 4-A-2,6-DNBA as a pathway-specific biomarker. In the same study, 50% of radiolabeled carbon from [¹⁴C]TNT was incorporated into the cellular lipid fraction, suggesting that 4-A-2,6-DNBA formation is associated with downstream ring fission and assimilation [1].

bioremediation TNT metabolism Mycobacterium vaccae

ESI-MS Ionization Efficiency Differences

A comparative electrospray ionization study of nitro- and aminonitrobenzoic acids demonstrated that positional isomerism leads to very different ionization efficiencies in ESI-MS [1]. Although the published work does not report absolute ionization response factors for every individual isomer, the authors explicitly state that 'due to their different molecular structures, the substances concerned showed a very different ionisation efficiency in the ESI process' [1]. This observation carries strong methodological implications: quantitative LC-ESI-MS/MS methods must be calibrated with the exact positional isomer rather than a more readily available analog, or systematic quantification errors will result.

LC-MS/MS electrospray ionization environmental analysis

4-Amino-2,6-dinitrobenzoic acid: High-Confidence Applications


Genotoxicity Screening Reference Standard

The 2.1-fold potency difference between 4-A-2,6-DNBA and 2,4-DNBA in the HepG2 micronucleus assay [1] makes this compound an essential positive control and calibration reference for any genotoxicity screening program that monitors environmental nitroaromatic contamination. Using an incorrect isomer as the reference standard would produce a shift in the dose-response curve that could misclassify weakly genotoxic environmental samples as negative or, conversely, overestimate risk. Procurement of the exact 4-amino-2,6-dinitro regioisomer is therefore a prerequisite for generating defensible, inter-laboratory comparable data in environmental mutagenesis studies.

TNT Bioremediation Pathway Tracer

Because 4-A-2,6-DNBA is formed via the oxidative, methyl-group oxidation pathway of TNT cometabolism in Mycobacterium vaccae [2][3], it serves as a diagnostic biomarker that distinguishes this specific metabolic route from reductive pathways that produce alternative aminonitroaromatic products. Bioremediation researchers monitoring TNT fate in soil or groundwater must spike and quantify the authentic 4-amino isomer to avoid conflating signals from different degradation mechanisms. Substituting the 2-amino isomer risks misattributing biological activity to the wrong microbial community or enzymatic pathway.

Chromatographic & QSAR Physicochemical Reference

The 0.71-log-unit difference in ACD/LogP between 4-A-2,6-DNBA (LogP 1.50) and 2-A-4,6-DNBA (LogP 2.21) translates to practical differences in reversed-phase HPLC retention, solid-phase extraction recovery, and environmental partitioning predictions. Method development chemists and computational modelers who require a consistent, well-characterized compound for isocratic or gradient optimization, or for training QSAR models, must source the specific isomer they intend to model. The regioisomeric logP difference is large enough to affect which isomer elutes in a given retention window.

LC-ESI-MS/MS Calibration for Explosive Monitoring

The demonstrated structure-dependent ionization efficiency of aminonitrobenzoic acid positional isomers in electrospray mass spectrometry [4] means that any LC-MS/MS method intended for regulatory environmental monitoring of ammunition-plant groundwater must be calibrated with the exact analyte. Laboratories that substitute 4-A-2,6-DNBA with its more readily available 2-amino isomer risk systematic quantification errors, particularly when operating in multiple reaction monitoring (MRM) mode where precursor-to-product ion transitions are highly compound-specific. Accurate quantification can only be assured by procuring the precise positional isomer that matches the target analyte.

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